molecular formula C21H25BrN2O4S B2407776 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106749-31-8

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2407776
CAS RN: 1106749-31-8
M. Wt: 481.41
InChI Key: QVGKLBYNOUXXDO-UHFFFAOYSA-M
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Description

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O4S and its molecular weight is 481.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Properties

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide, due to its complex structure, is involved in various chemical synthesis processes and structural studies. For example, it's part of the synthesis processes where recyclization of diethoxymethyl substituted benzimidazo-fused thiazolium salts occurs, leading to the formation of compounds with varied structures and properties (Guseinov et al., 2020). Furthermore, its structural properties are analyzed in different contexts, such as the study of 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole which was characterized by various spectral data, showcasing the compound's involvement in the detailed structural analysis of chemical compounds (Kundapur et al., 2012).

Biological Activities and Potential Applications

The compound and its derivatives are often involved in studies related to biological activities. For instance, some derivatives of this compound have been synthesized and their cytotoxicities against both noncancer and cancer cells were evaluated, highlighting the potential therapeutic applications of these compounds (Meriç et al., 2008). Similarly, novel imidazo[2,1-b][1,3]thiazine derivatives with potential anti-inflammatory properties were synthesized, and their drug-like properties were predicted in silico, indicating the compound's relevance in drug design and pharmacological studies (Slyvka et al., 2022).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O4S.BrH/c1-25-17-8-6-16(7-9-17)22-14-21(24,23-11-4-12-28-20(22)23)15-5-10-18(26-2)19(13-15)27-3;/h5-10,13,24H,4,11-12,14H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGKLBYNOUXXDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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